molecular formula C24H28N2O4S B2704553 1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-(2-ethoxyphenyl)piperazine CAS No. 441315-20-4

1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-(2-ethoxyphenyl)piperazine

Cat. No.: B2704553
CAS No.: 441315-20-4
M. Wt: 440.56
InChI Key: ZQMZKPLPZPAIRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-(2-ethoxyphenyl)piperazine” is a chemical compound used in scientific research . It is known by the registry number ZINC000008856169 . This compound is available from several suppliers, including TimTec, LLC, Otava, Ltd., ChemDiv, Inc., Life Chemicals Inc .

Scientific Research Applications

Crystal Structure and Computational Studies

Crystal Structure Studies, Hirshfeld Surface Analysis, and DFT Calculations : Research involving piperazine derivatives includes the synthesis and crystal structure analysis of novel compounds. For instance, Kumara et al. (2017) synthesized new compounds and confirmed their structures using single crystal X-ray diffraction studies. The study also involved computational density functional theory (DFT) calculations to identify reactive sites for electrophilic and nucleophilic nature, highlighting the importance of crystallography and computational chemistry in understanding the molecular behavior of piperazine derivatives K. Kumara, K. Harish, Naveen Shivalingegowda, H. C. Tandon, K. Mohana, N. K. Lokanath (2017).

Pharmacology and Drug Development

Adenosine A2B Receptor Antagonists : Borrmann et al. (2009) developed and characterized adenosine A2B receptor antagonists with subnanomolar affinity and high selectivity. These antagonists are crucial for therapeutic applications, illustrating the role of piperazine derivatives in targeting specific receptors T. Borrmann, Sonja Hinz, D. Bertarelli, Wenjin Li, N. Florin, Anja B Scheiff, C. Müller (2009).

5-HT7 Receptor Antagonists : Another study by Yoon et al. (2008) focused on the preparation and evaluation of piperazine derivatives as 5-HT7 receptor antagonists, showing the diversity in pharmacological applications of these compounds. The study highlights the potential of piperazine derivatives in modulating serotonin receptors, which could be beneficial for treating various neurological and psychiatric disorders Juhee Yoon, Eunjin Yoo, Jiyoon Kim, A. Pae, H. Rhim, W. Park, J. Kong, H. Park Choo (2008).

Antimicrobial and Antioxidant Activities

Antimicrobial and Antioxidant Properties : Piperazine derivatives have been studied for their antimicrobial and antioxidant properties. For example, Bektaş et al. (2007) synthesized novel triazole derivatives and evaluated their antimicrobial activities, demonstrating the potential of piperazine compounds in combating microbial infections H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas (2007).

Receptor Binding Studies

Melanocortin Receptor Ligands : Mutulis et al. (2004) synthesized piperazine analogues of the melanocortin 4 receptor (MC4R) specific small-molecule agonist, demonstrating the utility of piperazine derivatives in developing receptor-specific ligands. This research underscores the importance of piperazine compounds in designing drugs targeting specific receptors involved in various physiological processes F. Mutulis, Sviatlana Yahorava, I. Mutule, Aleh Yahorau, E. Liepinsh, Sergei Kopantshuk, S. Veiksina, K. Tārs, S. Belyakov, A. Mishnev, A. Rinken, J. Wikberg (2004).

Mechanism of Action

Properties

IUPAC Name

1-(4-ethoxynaphthalen-1-yl)sulfonyl-4-(2-ethoxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4S/c1-3-29-22-13-14-24(20-10-6-5-9-19(20)22)31(27,28)26-17-15-25(16-18-26)21-11-7-8-12-23(21)30-4-2/h5-14H,3-4,15-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMZKPLPZPAIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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